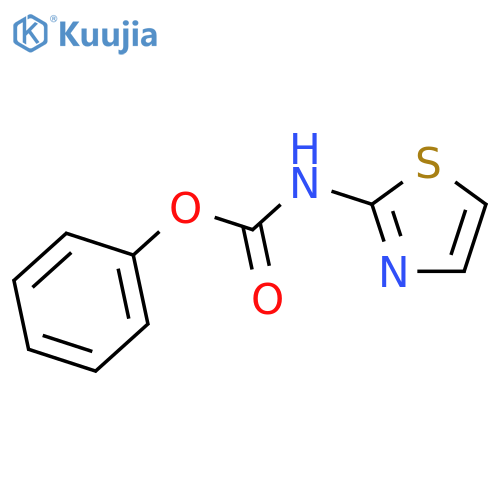Cas no 39142-40-0 (phenyl N-(1,3-thiazol-2-yl)carbamate)

39142-40-0 structure
商品名:phenyl N-(1,3-thiazol-2-yl)carbamate
phenyl N-(1,3-thiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-2-thiazolyl-, phenyl ester
- PHENYL 1,3-THIAZOL-2-YLCARBAMATE
- phenyl N-(1,3-thiazol-2-yl)carbamate
- phenyl thiazol-2-ylcarbamate
- 2-(Phenoxycarbonylamino)thiazole
- AC1LCJE7
- AI-204
- ChemDiv2_000679
- CTK4I0986
- N-(phenyloxycarbonyl)-2-aminothiazole
- phenyl N-(2-thiazolyl) carbamate
- phenyl N-(2-thiazolyl)-carbamate
- phenyl N-(thiazol-2-yl)carbamate
- phenyl N-2-thiazolylcarbamate
- Thiazol-2-yl-carbamic acid phenyl ester
- EN300-26631
- F0921-0601
- CCG-106050
- 39142-40-0
- SCHEMBL145495
- CS-0243616
- AKOS000536916
- DTXSID70349519
- AI-204/31678024
- HMS2413O14
- PHENYL1,3-THIAZOL-2-YLCARBAMATE
- phenyl (thiazol-2-yl)carbamate
- Z28173938
- (thiazol-2-yl)carbamic acid phenyl ester
- SMR000010204
- Thiazol-2-ylcarbamic acid phenyl ester
- phenyl(thiazol-2-yl)carbamate
- MLS000077375
- A1-25951
- CXVVRXLSXHPYDR-UHFFFAOYSA-N
- HMS1370O19
- FT-0750056
- phenyl N-(2-thiazolyl)carbamate
- CHEMBL1443402
- DA-42552
- G19549
- STL478629
-
- MDL: MFCD00584342
- インチ: InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
- InChIKey: CXVVRXLSXHPYDR-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1=NC=CS1)OC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 220.03074
- どういたいしつりょう: 220.03064868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 51.22
phenyl N-(1,3-thiazol-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P322910-250mg |
phenyl N-(1,3-thiazol-2-yl)carbamate |
39142-40-0 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Life Chemicals | F0921-0601-2.5g |
phenyl N-(1,3-thiazol-2-yl)carbamate |
39142-40-0 | 95%+ | 2.5g |
$574.0 | 2023-09-07 | |
| TRC | P322910-25mg |
phenyl N-(1,3-thiazol-2-yl)carbamate |
39142-40-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322910-50mg |
phenyl N-(1,3-thiazol-2-yl)carbamate |
39142-40-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
| Enamine | EN300-26631-0.05g |
phenyl N-(1,3-thiazol-2-yl)carbamate |
39142-40-0 | 95.0% | 0.05g |
$50.0 | 2025-03-21 | |
| Life Chemicals | F0921-0601-5g |
phenyl N-(1,3-thiazol-2-yl)carbamate |
39142-40-0 | 95%+ | 5g |
$861.0 | 2023-09-07 | |
| Enamine | EN300-26631-0.25g |
phenyl N-(1,3-thiazol-2-yl)carbamate |
39142-40-0 | 95.0% | 0.25g |
$110.0 | 2025-03-21 | |
| Enamine | EN300-26631-1g |
phenyl N-(1,3-thiazol-2-yl)carbamate |
39142-40-0 | 95% | 1g |
$299.0 | 2023-09-12 | |
| 1PlusChem | 1P00CMR3-2.5g |
PHENYL 1,3-THIAZOL-2-YLCARBAMATE |
39142-40-0 | 95% | 2.5g |
$787.00 | 2024-05-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-279966-1g |
phenyl 1,3-thiazol-2-ylcarbamate, |
39142-40-0 | 1g |
¥2512.00 | 2023-09-05 |
phenyl N-(1,3-thiazol-2-yl)carbamate 関連文献
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
39142-40-0 (phenyl N-(1,3-thiazol-2-yl)carbamate) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
